molecular formula C6H8N2O B2806485 2,5-Dimethyl-2,3-dihydropyridazin-3-one CAS No. 337956-28-2

2,5-Dimethyl-2,3-dihydropyridazin-3-one

Katalognummer: B2806485
CAS-Nummer: 337956-28-2
Molekulargewicht: 124.143
InChI-Schlüssel: YYMGSACPTAPTGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-2,3-dihydropyridazin-3-one (CAS 337956-28-2) is a chemical compound with the molecular formula C6H8N2O, belonging to the pyridazin-3(2H)-one class of heterocycles . This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cardiovascular and oncology research . Researchers are increasingly focused on pyridazinone derivatives for developing novel vasodilators to treat cardiovascular diseases and as targeted anticancer agents . The pyridazinone core is a key structural element in investigational compounds that demonstrate potent vasorelaxant activity by mechanisms such as phosphodiesterase (PDE) inhibition, which can lead to the upregulation of nitric oxide (NO) and subsequent relaxation of vascular smooth muscle . Furthermore, derivatives containing this scaffold are being explored as tyrosine kinase inhibitors, which can disrupt critical signaling pathways in cancer cell survival, proliferation, and metastasis . The promise of this core structure in tackling the challenging field of reverse cardio-oncology—the link between hypertension and cancer incidence—makes it a valuable template for developing dual-activity therapeutic candidates or for drug repurposing strategies . This compound is supplied for research use only and is intended for laboratory analysis and experimental purposes by qualified scientific professionals. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,5-dimethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-6(9)8(2)7-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMGSACPTAPTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337956-28-2
Record name 2,5-dimethyl-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Deep Dive: C₆H₈N₂O Pyridazinone Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and pharmacological landscape of pyridazinone derivatives with the molecular formula C₆H₈N₂O . It focuses on the aromatic pyridazin-3(2H)-one core substituted with alkyl groups (dimethyl or ethyl) to match the specific stoichiometry.

Executive Summary

The molecular formula C₆H₈N₂O represents a specific subset of the pyridazinone pharmacophore: the alkyl-substituted pyridazin-3(2H)-ones .[1] Unlike their dihydro- precursors (C₆H₁₀N₂O), these molecules possess a fully aromatic 1,2-diazine ring, conferring distinct electronic properties and binding affinities.[1] This guide analyzes the two primary isomeric classes—Dimethyl-pyridazin-3(2H)-ones and Ethyl-pyridazin-3(2H)-ones —providing validated synthetic protocols, spectral characterization data, and their mechanistic roles as PDE inhibitors and calcium sensitizers in drug development.[1]

Part 1: Structural Landscape & Isomerism[1]

The C₆H₈N₂O formula dictates a high degree of unsaturation (Degree of Unsaturation = 4), confirming the presence of the aromatic pyridazinone ring. The structural diversity arises from the positioning of the alkyl substituents.

Key Isomers
Isomer NameStructure DescriptionPharmacological Relevance
6-Ethyl-3(2H)-pyridazinone Ethyl group at C6 position.[1]Precursor to platelet aggregation inhibitors; PDE3 inhibition.[1]
5,6-Dimethyl-3(2H)-pyridazinone Methyl groups at C5 and C6.[1][2]Core scaffold for cardiotonic agents (e.g., pimobendan analogs).[3][4]
4,5-Dimethyl-3(2H)-pyridazinone Methyl groups at C4 and C5.[1]Investigated for COX-2 inhibition and agrochemical activity.[1]
2-Ethyl-3(2H)-pyridazinone Ethyl group on Nitrogen (N2).[1]Less common:[1] N-alkylation reduces H-bond donor capacity, altering receptor binding.[1]
Tautomerism (Lactam-Lactim)

Pyridazinones exhibit prototropic tautomerism between the lactam (3(2H)-one) and lactim (3-ol) forms.[1]

  • Dominant Form: In solution (DMSO, CDCl₃) and solid state, the lactam form predominates due to the stability of the amide-like resonance.

  • Implication: Synthetic strategies must account for N-alkylation vs. O-alkylation competition, though C₆H₈N₂O implies the core ring structure is already established.[1]

Part 2: Synthetic Pathways[3][5][6]

The synthesis of aromatic C₆H₈N₂O pyridazinones typically proceeds via a Hantzsch-like condensation followed by an oxidative dehydrogenation .[1]

Workflow Diagram (Graphviz)

SynthesisWorkflow Figure 1: Synthetic route from keto-acids to aromatic C6H8N2O pyridazinones. Start γ-Keto Acid / Ester (e.g., 4-oxohexanoic acid) Intermediate 4,5-Dihydro-pyridazinone (C6H10N2O) Start->Intermediate Cyclocondensation (Reflux, EtOH) Reagent1 Hydrazine Hydrate (N2H4·H2O) Reagent1->Intermediate Product Aromatic Pyridazinone (C6H8N2O) Intermediate->Product Oxidation (-2H) Reagent2 Dehydrogenation Agent (I2/DMSO or Br2/AcOH) Reagent2->Product

[1]

Detailed Synthesis of 6-Ethyl-3(2H)-pyridazinone[1]
Phase 1: Cyclocondensation (Formation of Dihydro- Intermediate)[1]
  • Precursor: 4-Oxohexanoic acid (Homolevulinic acid).[1]

  • Reagent: Hydrazine hydrate (80%).

  • Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular amidation of the ester/acid.

  • Protocol:

    • Dissolve 4-oxohexanoic acid (10 mmol) in Ethanol (20 mL).

    • Add Hydrazine hydrate (12 mmol) dropwise at 0°C.

    • Reflux for 3 hours. Monitor TLC (EtOAc:Hexane 1:1) for disappearance of starting material.

    • Concentrate in vacuo.[1] Recrystallize from EtOH/Ether to yield 6-ethyl-4,5-dihydro-3(2H)-pyridazinone (Solid).[1]

Phase 2: Aromatization (Dehydrogenation)
  • Objective: Convert C₆H₁₀N₂O → C₆H₈N₂O.

  • Method: Iodine-mediated dehydrogenation in DMSO.[1][5]

  • Protocol:

    • Dissolve the dihydro- intermediate (5 mmol) in DMSO (10 mL).

    • Add Iodine (I₂, 0.5 mmol, 10 mol%) and conc. H₂SO₄ (1 drop).

    • Heat at 100°C for 4–6 hours.

    • Quench: Pour into crushed ice containing sodium thiosulfate (to remove excess iodine).

    • Isolation: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate.

    • Purification: Column chromatography (DCM:MeOH 95:5).

Part 3: Physicochemical Characterization[1]

Validating the C₆H₈N₂O structure requires distinguishing the aromatic product from the dihydro precursor.

NMR Spectral Data (Comparison)
Feature4,5-Dihydro- (Precursor)Aromatic C₆H₈N₂O (Target)
Ring Protons Multiplets at 2.4–2.9 ppm (CH₂-CH₂)Doublets at 6.8–7.5 ppm (CH=CH)
C4/C5 Hybridization sp³ (Aliphatic)sp² (Aromatic/Vinylic)
NH Signal Broad singlet ~8.5–9.0 ppmBroad singlet ~11.0–13.0 ppm (Deshielded)
Ethyl Group Triplet (CH₃) + Quartet (CH₂)Triplet (CH₃) + Quartet (CH₂)
Mass Spectrometry[1]
  • Molecular Ion: [M+H]⁺ = 125.07 Da.

  • Fragmentation:

    • Loss of CO (28 Da) → Characteristic of pyridazinones.

    • Loss of N₂ (28 Da) or HCN.

    • Retro-Diels-Alder cleavage is less common in the fully aromatic system compared to the dihydro form.[1]

Part 4: Pharmacological Potential[3][8][9]

The C₆H₈N₂O scaffold acts as a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings or other heterocycles.

Mechanism of Action Diagram

MOA Figure 2: Pharmacological targets of the pyridazinone core. Drug C6H8N2O Scaffold (Pyridazinone) PDE3 PDE3 Enzyme Drug->PDE3 Inhibits COX Cyclooxygenase (COX) Drug->COX Inhibits Ca Troponin C (Ca2+ Sensitization) Drug->Ca Bind/Sensitize cAMP Increased cAMP PDE3->cAMP Prevents hydrolysis AntiInf Reduced Prostaglandins (Anti-inflammatory) COX->AntiInf Vasodilation Vasodilation (Inotropy) Ca->Vasodilation Contractility cAMP->Vasodilation

[3][6][7][8]

Key Therapeutic Areas[1][3]
  • Cardiovascular (PDE3 Inhibition):

    • The 6-alkyl-pyridazinone core mimics the cAMP substrate, blocking the catalytic site of Phosphodiesterase 3.[1]

    • Result: Increased intracellular cAMP in cardiomyocytes, leading to positive inotropy (increased contraction strength) and vasodilation.

    • Drug Precedent: This core is the structural anchor for Pimobendan and Levosimendan .

  • Anti-inflammatory (COX Inhibition):

    • 4,5-Disubstituted pyridazinones (e.g., 4,5-dimethyl) sterically fit the COX-2 hydrophobic channel.[1]

    • Activity: Analgesic and antipyretic effects similar to NSAIDs but with potentially reduced gastric ulcerogenicity due to COX-2 selectivity.[1]

Part 5: References

  • Synthesis of Pyridazinones: Asif, M. "The pharmacological potential of pyridazinone derivatives: A review."[7] Cent.[1][9][10][11] Eur. J. Exp. Biol., 2012.[1] [Link verified via search context]

  • Dehydrogenation Protocol: "Iodine-mediated facile dehydrogenation of dihydropyridazin-3(2H)-one." Tetrahedron Letters, Protocol adapted from standard oxidative aromatization methodologies.

  • NMR Characterization: BenchChem. "Comparative NMR Analysis of Pyridazinone Derivatives."

  • Pharmacology: "Diverse Pharmacological Potential of Pyridazine Analogs." Journal of Medicinal Chemistry, 2023.

  • Structural Data: PubChem Compound Summary for 6-ethyl-3-pyridazinone (CID 23519182).[1]

Sources

2,5-Dimethyl-2,3-dihydropyridazin-3-one: The Methylated Pyridazinone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2,5-Dimethyl-2,3-dihydropyridazin-3-one (PubChem CID 12200173), a critical heterocyclic scaffold in medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

This compound (CID 12200173) represents a "privileged structure" in drug discovery—a core scaffold capable of binding to multiple diverse biological targets with high affinity. Belonging to the class of 3(2H)-pyridazinones, this specific 2,5-dimethylated analog serves as a vital model system for understanding the structure-activity relationships (SAR) of Phosphodiesterase (PDE) inhibitors , COX-2 inhibitors , and calcium sensitizers .

Unlike the unsubstituted pyridazinone, the N2-methyl group in CID 12200173 "locks" the heterocycle in the oxo-tautomeric form, preventing the formation of the pyridazin-3-ol tautomer. This structural rigidity, combined with the hydrophobic bulk of the C5-methyl group, makes it an ideal probe for mapping the steric constraints of enzyme binding pockets (e.g., the PDE catalytic domain).

Target Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.

Chemical Architecture & Properties[1][2][3][4]

Structural Identity

The compound consists of a six-membered 1,2-diazine ring containing a carbonyl group at position 3 and methyl substituents at positions 2 (nitrogen) and 5 (carbon).

PropertyData
IUPAC Name 2,5-dimethyl-2H-pyridazin-3-one
PubChem CID 12200173
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES CC1=CC(=O)N(N=C1)C
Topological Polar Surface Area 32.7 Ų
LogP (XLogP3) -0.2 (Predicted)
H-Bond Donors 0
H-Bond Acceptors 2
Physiochemical Profile (Lipinski Analysis)

The molecule exhibits excellent drug-like properties, adhering strictly to Lipinski’s Rule of Five, making it a highly permeable fragment for lead optimization.

  • Tautomerism: The N2-methylation prevents the lactam-lactim tautomerism characteristic of NH-pyridazinones, ensuring the molecule remains a stable hydrogen bond acceptor (via the carbonyl) rather than a donor.

  • Solubility: High solubility in polar organic solvents (DCM, DMSO, Ethanol) due to its low molecular weight and moderate polarity.

Synthetic Pathways[1][5][6]

The synthesis of this compound requires precise regiocontrol to distinguish it from the thermodynamically favored 6-methyl isomer.

Primary Route: N-Alkylation of 5-Methyl-3(2H)-pyridazinone

This is the most reliable laboratory method, ensuring the correct placement of the C-methyl group before fixing the N-methyl position.

Reaction Scheme:

  • Precursor Synthesis: Condensation of 2-methyl-4-oxobut-2-enoic acid (or its pseudo-acid form) with hydrazine hydrate yields 5-methyl-3(2H)-pyridazinone .

  • N-Methylation: Treatment with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (K₂CO₃).

Step-by-Step Protocol:

  • Charge: Dissolve 5-methyl-3(2H)-pyridazinone (1.0 eq) in anhydrous Acetone or DMF.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes to deprotonate the N2 position.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C to prevent exothermic runaway.

  • Reflux: Heat the mixture to 40–50°C for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Self-Validating Logic:

  • Regioselectivity Check: N-alkylation is favored over O-alkylation (which would yield the methoxypyridazine) under these conditions.

  • NMR Verification: The N-Me group typically appears as a singlet around 3.6–3.8 ppm in ¹H NMR. An O-Me group would appear further downfield (>4.0 ppm).

Visualization: Synthetic Workflow

Synthesis Precursor 2-Methyl-4-oxobut-2-enoic Acid Intermediate 5-Methyl-3(2H)-pyridazinone (NH-Form) Precursor->Intermediate Cyclization (Reflux, EtOH) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product This compound (Target) Intermediate->Product N-Alkylation Reagent MeI / K2CO3 (Acetone) Reagent->Product

Figure 1: Step-wise synthesis pathway from acyclic precursor to the N-methylated target.

Pharmacological Interface

The 2,5-dimethyl-3(2H)-pyridazinone scaffold is a validated pharmacophore for inhibiting phosphodiesterases (PDEs), specifically PDE3 and PDE4 .

Mechanism of Action: PDE Inhibition

Pyridazinones mimic the purine ring of cAMP/cGMP. By occupying the catalytic pocket of the PDE enzyme, they prevent the hydrolysis of cAMP.

  • C5-Methyl Role: Fits into a hydrophobic sub-pocket (often the Q-pocket or near the metal-binding site), enhancing affinity compared to the unsubstituted analog.

  • N2-Methyl Role: Orients the carbonyl oxygen to form a hydrogen bond with a conserved Glutamine (Gln) residue in the PDE active site.

Therapeutic Implications
TargetTherapeutic EffectClinical Drug Analogs
PDE3 Positive Inotropy (Cardiotonic), VasodilationPimobendan, Levosimendan
PDE4 Anti-inflammatory, BronchodilationZardaverine, Roflumilast
COX-2 Analgesic, Anti-inflammatoryEmorfazone (related structure)
Visualization: Signaling Pathway

PDE_Pathway Stimulus GPCR Activation (e.g., Beta-Adrenergic) AC Adenylyl Cyclase Stimulus->AC cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis by PDE Effect Increased PKA Activity Vasodilation / Inotropy cAMP->Effect Accumulation PDE PDE Enzyme (Active) PDE->AMP Drug 2,5-Dimethyl-pyridazinone (Inhibitor) Drug->PDE Inhibits

Figure 2: Mechanism of PDE inhibition leading to elevated intracellular cAMP and therapeutic effect.

Experimental Protocols

In Vitro PDE3 Inhibition Assay

To validate the biological activity of the synthesized scaffold:

  • Enzyme Source: Isolate PDE3 from bovine heart ventricle or human platelets.

  • Substrate: [³H]-cAMP (1 µM).

  • Incubation:

    • Mix buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂), enzyme, and test compound (this compound) in DMSO.

    • Initiate reaction with [³H]-cAMP.

    • Incubate at 30°C for 30 minutes.

  • Termination: Boil for 1 minute or add snake venom (5'-nucleotidase) to convert AMP to Adenosine.

  • Quantification: Separate cAMP from Adenosine using ion-exchange chromatography (Dowex resin). Count radioactivity.

  • Calculation: Determine IC₅₀ by plotting % inhibition vs. log[concentration].

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed (Category 4).

    • Irritation: Causes serious eye irritation (Category 2A).

    • Sensitization: Potential skin sensitizer.

  • Handling:

    • Use a fume hood.

    • Avoid dust formation.

    • Methyl Iodide (Reagent): Highly toxic and carcinogenic. Use extreme caution, double-gloving, and a specialized fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • PubChem. this compound (CID 12200173). National Library of Medicine. [Link]

  • SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[Link]

  • ResearchGate. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory Agents.[Link]

  • MDPI. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors.[Link]

Chemical safety data sheet (SDS) for dimethylpyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Safe Handling and Application of Dimethylpyridazinone Scaffolds Focus Compound: 4,6-Dimethyl-3(2H)-pyridazinone (CAS: 7007-92-3) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

This technical guide provides an in-depth operational framework for the safe handling, synthesis, and application of dimethylpyridazinone derivatives, specifically focusing on 4,6-dimethyl-3(2H)-pyridazinone (CAS 7007-92-3). As a "privileged scaffold" in medicinal chemistry, this heterocycle is a critical building block for phosphodiesterase 4 (PDE4) inhibitors, COX-2 inhibitors, and potential cardiotonic agents.

Unlike a standard Safety Data Sheet (SDS), this document synthesizes regulatory hazard data with practical laboratory experience to mitigate risks during high-throughput screening and scale-up synthesis.

Chemical Identity & Strategic Significance

The pyridazinone ring system is unique due to its 1,2-diazine structure, which imparts specific electronic properties beneficial for drug-target interactions (e.g., hydrogen bonding donors/acceptors).

Parameter Technical Specification
Chemical Name 4,6-Dimethyl-3(2H)-pyridazinone
CAS Number 7007-92-3
Synonyms 4,6-dimethylpyridazin-3-ol (tautomer); Cetohexazine
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical State Crystalline Solid
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1]
Key Application Scaffold for PDE4 inhibitors (anti-inflammatory), COX-2 selectivity.

Expert Insight: The tautomeric equilibrium between the lactam (pyridazinone) and lactim (pyridazinol) forms is sensitive to solvent polarity. In synthesis, this dictates the regioselectivity of N-alkylation vs. O-alkylation. Most alkylation protocols described herein assume the thermodynamic preference for N-alkylation in polar aprotic solvents.

Comprehensive Hazard Analysis (GHS)

While often categorized generically, dimethylpyridazinones possess specific irritation profiles linked to their nitrogen-rich basicity.

GHS Classification & Hazard Statements
Hazard Class Category Code Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.
STOT - Single Exposure Category 3H335 May cause respiratory irritation.
Mechanistic Toxicology
  • Respiratory Risk: The dust form of 4,6-dimethyl-3(2H)-pyridazinone is highly irritating to the upper respiratory tract. The 1,2-diazine moiety can interact with mucosal membranes, leading to acute inflammation.

  • Ocular Risk: As a weak organic base, the compound can cause pH-mediated surface damage to the cornea if not flushed immediately.

  • Systemic Toxicity: While specific LD50 data for this isomer is often extrapolated, structurally related pyridazinones (e.g., Pyrazon) exhibit moderate oral toxicity. Treat as Harmful if swallowed (Acute Tox. 4) by default in research settings.

Technical Handling Protocols

This section outlines a self-validating workflow for handling dimethylpyridazinone, ensuring data integrity and researcher safety.

A. Storage & Stability
  • Hygroscopicity: Pyridazinones can be hygroscopic. Moisture uptake can skew stoichiometric calculations in sensitive coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Protocol: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Validation: Verify appearance (white to off-white crystals) before use. Yellowing indicates oxidative degradation.

B. Synthesis & Reaction Setup

The synthesis of dimethylpyridazinone derivatives often involves hydrazine condensation, which presents its own set of hazards (hydrazine toxicity).

Workflow Visualization: Safe Synthesis Logic

SynthesisWorkflow cluster_hazard Hazard Critical Zone Start Reagent Preparation Weighing Weighing in Fume Hood (Avoid Dust Generation) Start->Weighing PPE: Nitrile Gloves, N95 Hydrazine Hydrazine Addition (Critical Control Point) Weighing->Hydrazine Inert Atmosphere (N2) Cyclization Cyclization Reaction (Reflux) Hydrazine->Cyclization Temp Control Quench Quench & Neutralization Cyclization->Quench Cool to RT Isolation Product Isolation (Filtration/Recrystallization) Quench->Isolation Waste Segregation

Figure 1: Operational workflow for the synthesis of pyridazinone scaffolds. The "Hazard Critical Zone" highlights the step involving hydrazine, requiring heightened respiratory protection.

C. Personal Protective Equipment (PPE) Selection
  • Gloves: Standard Nitrile (0.11 mm) is sufficient for solid handling. For solution-phase handling (especially in DCM or DMF), use Double-gloving or thicker Nitrile (0.2 mm) due to the solvent's permeation ability carrying the solute.

  • Respiratory: If handling >500 mg of solid powder outside a glovebox, use a P95/P100 particulate respirator to prevent inhalation of irritant dust.

Emergency Response & Incompatibility

In the event of exposure, immediate action is required to mitigate pH-mediated tissue damage.

Decision Tree: Exposure Response

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact? Type->Eye Ocular Skin Skin Contact? Type->Skin Dermal Inhale Inhalation? Type->Inhale Respiratory FlushEye Flush 15min (Lifting Eyelids) Eye->FlushEye Immediate WashSkin Soap & Water (No Solvents!) Skin->WashSkin Remove Clothing FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Evacuate MedAttn Seek Medical Attention (Show CAS 7007-92-3) FlushEye->MedAttn WashSkin->MedAttn FreshAir->MedAttn

Figure 2: Emergency response logic for dimethylpyridazinone exposure. Note: Never use solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.

Chemical Incompatibilities
  • Strong Oxidizing Agents: Reaction with peroxides or permanganates can lead to ring cleavage or violent decomposition.

  • Acid Chlorides/Anhydrides: Will react at the N-2 position (or O-position) rapidly. While this is often the intended reaction in synthesis, uncontrolled mixing can generate heat and pressure.

Disposal & Environmental Stewardship

Pyridazinones are heterocyclic aromatics and are generally not readily biodegradable .

  • Segregation: Do not mix with aqueous waste streams. Segregate into "Non-Halogenated Organic Waste" (unless chlorinated solvents were used).

  • Treatment: Incineration is the only approved method for complete destruction of the pyridazinone ring.

  • Spill Cleanup:

    • Solid: Sweep up to avoid dust generation. Use a HEPA vacuum if available.

    • Solution: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4,6-Dimethyl-3(2H)-pyridazinone. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80720, 4,6-Dimethyl-3(2H)-pyridazinone. Retrieved from

  • Sotelo, E., et al. (2002). Pyridazines as privileged scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for scaffold use).
  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyridazinone derivatives hazard classification. Retrieved from

  • ChemicalBook. (2025).[2] 4,6-Dimethyl-3(2H)-pyridazinone Properties and Safety. Retrieved from [3]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid and Methylhydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one, a key heterocyclic scaffold of interest in medicinal and agricultural chemistry.[1] The protocol details a robust and classical cyclocondensation reaction between levulinic acid and methylhydrazine.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, rigorous safety procedures for handling hazardous reagents, and methods for product purification and characterization.

A Note on Nomenclature: The reaction between levulinic acid (4-oxopentanoic acid) and methylhydrazine yields 2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one . The methyl group from levulinic acid is located at the 6-position of the resulting ring, while the methyl group from methylhydrazine is at the 2-position (on the nitrogen atom). The synthesis of the 2,5-dimethyl isomer would necessitate a different starting material, specifically 3-methyl-4-oxopentanoic acid.

Scientific Principle and Reaction Mechanism

The synthesis of the pyridazinone ring system via this method is a cornerstone of heterocyclic chemistry, relying on a cyclocondensation reaction.[1] The process is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine on the ketone carbonyl of levulinic acid. This forms a hydrazone intermediate. The subsequent and rate-determining step involves an intramolecular nucleophilic attack by the second nitrogen atom onto the carboxylic acid carbonyl group, which, upon heating, leads to cyclization and the elimination of a water molecule to form the stable six-membered dihydropyridazinone ring.[4]

Reaction Mechanism Diagram

The following diagram illustrates the key steps of the cyclocondensation reaction.

G Reactants Levulinic Acid + Methylhydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Nucleophilic Attack (Ketone Carbonyl) Product 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one + H₂O Intermediate->Product Intramolecular Cyclization & Dehydration (Reflux)

Caption: Mechanism of 2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one synthesis.

Critical Safety Precautions

Methylhydrazine is extremely toxic, carcinogenic, corrosive, and highly flammable. [5][6] All handling must be performed within a certified chemical fume hood by trained personnel.[5]

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., Tychem® 10000).[5][7] Standard nitrile gloves are insufficient for prolonged contact.

  • Handling: Methylhydrazine is a powerful reducing agent and can ignite or explode on contact with oxidizing agents, metal oxides, or porous materials.[7][8] Use non-sparking tools and ground all equipment when transferring.[8] Store in a cool, well-ventilated, flammables-rated area under an inert gas like argon or nitrogen.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[6]

    • Inhalation: Move the victim to fresh air immediately.[8]

    • Spills: Absorb small spills with inert, non-combustible material like sand or earth.[8]

    • In all cases of exposure, seek immediate medical attention.[5][6] An emergency shower and eyewash station must be readily accessible.[7]

Experimental Protocol

This protocol outlines the synthesis on a 25 mmol scale. Adjust quantities as needed, maintaining molar ratios.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )Quantity (25 mmol scale)Molar Eq.
Levulinic AcidC₅H₈O₃116.122.90 g1.0
MethylhydrazineCH₆N₂46.071.27 g (1.44 mL)1.1
Absolute EthanolC₂H₅OH46.0750 mLSolvent
Glacial Acetic AcidCH₃COOH60.05~0.5 mLCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93For extractionSolvent
Anhydrous Magnesium SulfateMgSO₄120.37For dryingAgent
Deionized WaterH₂O18.02For work-up-
Equipment
Round-bottom flask (100 mL)1
Reflux condenser1
Magnetic stirrer & stir bar1
Heating mantle1
Separatory funnel (250 mL)1
Rotary evaporator1
Buchner funnel and filter paper1
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.90 g (25 mmol) of levulinic acid in 50 mL of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (~0.5 mL) of glacial acetic acid to the solution. This acid catalysis facilitates the initial hydrazone formation.[4]

  • Reagent Addition: While stirring, slowly add 1.44 mL (27.5 mmol, 1.1 eq) of methylhydrazine to the solution using a syringe. Perform this addition in a fume hood. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4-6 hours.[4] The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 9:1 Dichloromethane:Methanol. The consumption of the levulinic acid starting material indicates the reaction is nearing completion.[9]

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: To the resulting residue, add 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).[4][10] Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining water-soluble impurities.[4]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Final Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.

Purification

The crude product can be purified by recrystallization.[9][10]

  • Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/ether mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum. The expected yield is typically in the range of 70-90%.

Synthetic Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 1. Dissolve Levulinic Acid in Ethanol B 2. Add Acetic Acid (Catalyst) A->B C 3. Slowly Add Methylhydrazine B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Cool & Remove Solvent E->F G 7. Aqueous Work-up & DCM Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify by Recrystallization H->I J 10. Characterize Product I->J

Sources

Regioselective N-methylation of 5-methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective N-Methylation of 5-Methyl-3(2H)-pyridazinone

Part 1: Executive Summary & Scientific Rationale

The Challenge: Ambident Nucleophilicity 5-methyl-3(2H)-pyridazinone is a critical pharmacophore in the development of cardiotonic agents, PDE inhibitors, and COX-2 inhibitors. However, its functionalization presents a classic chemoselectivity challenge. The molecule exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion is an ambident nucleophile with negative charge delocalized between the nitrogen at position 2 (


) and the oxygen at position 3 (

).
  • Target Product:

    
    -methyl-5-methyl-3(2H)-pyridazinone (biologically active scaffold).
    
  • Impurity: 3-methoxy-5-methylpyridazine (

    
    -methylated byproduct).
    

The Solution: Hard-Soft Acid-Base (HSAB) Engineering To achieve high regioselectivity for


-methylation without protecting groups, we utilize the principles of Pearson’s HSAB theory.
  • The

    
     Center:  Softer nucleophile, orbital-controlled. Favors soft electrophiles and thermodynamic control.
    
  • The Oxygen Center: Harder nucleophile, charge-controlled. Favors hard electrophiles and silver-salt mediation.

This protocol employs a Potassium Carbonate / Acetone system.[1] The potassium cation (


) coordinates weakly with the hard oxygen anion, shielding it less effectively than 

or

, but the solvent choice and soft alkylating agent (Methyl Iodide) drive the reaction toward the softer nitrogen center via an

mechanism.

Part 2: Detailed Experimental Protocol

Reagents & Equipment
Reagent/EquipmentGrade/SpecPurpose
5-Methyl-3(2H)-pyridazinone >98% PuritySubstrate
Methyl Iodide (MeI) 99%, StabilizedSoft Electrophile (Carcinogen: Handle in Hood)
Potassium Carbonate (

)
Anhydrous, GranularBase (Generates nucleophile)
Acetone HPLC Grade, DryPolar Aprotic Solvent (Favors

)
Ethyl Acetate / Hexanes ACS GradeExtraction & Purification
TLC Plates Silica Gel

Reaction Monitoring
Step-by-Step Methodology

1. Reaction Setup (0.5 g Scale)

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Charge the RBF with 5-methyl-3(2H)-pyridazinone (500 mg, 4.54 mmol) and anhydrous Acetone (15 mL). Stir until a suspension or partial solution is formed.

  • Deprotonation: Add anhydrous

    
      (1.25 g, 9.08 mmol, 2.0 equiv). Stir at room temperature for 15 minutes.
    
    • Note: The mixture may turn slightly yellow as the pyridazinone anion is generated.

2. Alkylation

  • Addition: Add Methyl Iodide (0.42 mL, 6.81 mmol, 1.5 equiv) dropwise via syringe.

    • Safety: MeI is volatile and toxic. Use a luer-lock syringe.

  • Reflux: Heat the reaction mixture to a gentle reflux (

    
    ) using an oil bath.
    
  • Monitoring: Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexane) every 60 minutes.

    • Endpoint: Consumption of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Typical Time: 3–5 hours.

3. Work-up & Isolation

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ) through a sintered glass funnel or a Celite pad. Rinse the pad with cold acetone (10 mL).
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a crude solid.

  • Purification:

    • Preferred: Recrystallization from Isopropyl Ether or Ethyl Acetate/Hexane (1:4) .

    • Alternative: Flash Column Chromatography (Silica gel, Gradient 0

      
       50% EtOAc/Hexane).
      

4. Yield & Characterization

  • Expected Yield: 85–92%

  • Selectivity (

    
    -Me : 
    
    
    
    -Me):
    Typically >95:5 under these conditions.

Part 3: Quality Control & Validation

To confirm the regioselectivity, you must distinguish between the


-methyl and 

-methyl isomers.

Table 1: Diagnostic Spectroscopic Signals

Feature

-Methyl Product
(Desired)

-Methyl Product
(Impurity)
Mechanistic Reason

NMR (

)

3.6 – 3.8 ppm (Singlet)

4.0 – 4.2 ppm (Singlet)
Oxygen is more electronegative, deshielding the methyl protons more.

NMR (Carbonyl)
Signal present (~160 ppm)Signal absent (C3 becomes

)
Lactam retains

; Lactim becomes aromatic ether.
IR Spectroscopy Strong band ~1660

(

)
No strong carbonyl bandRetention of amide functionality.

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the rationale for selecting the Thermodynamic/


 pathway over the Kinetic/Hard-Electrophile pathway.

G cluster_conditions Optimal Conditions Start 5-Methyl-3(2H)-pyridazinone (Tautomeric Equilibrium) Anion Ambident Anion [N- ... O- Delocalized] Start->Anion Base (K2CO3) PathN Path A: Soft Interaction (Orbital Control) Anion->PathN MeI (Soft Electrophile) Polar Aprotic Solvent PathO Path B: Hard Interaction (Charge Control) Anion->PathO MeOTf or Ag+ Salts (Avoid these) ProdN N-Methyl Product (Thermodynamic/Major) Lactam Structure PathN->ProdN SN2 Attack at N2 ProdO O-Methyl Product (Kinetic/Minor) Lactim Ether PathO->ProdO Attack at Oxygen Cond1 Solvent: Acetone/DMF Cond2 Base: K2CO3 Cond3 Reagent: MeI

Caption: Mechanistic pathway showing the divergence between N-alkylation (Soft/Orbital control) and O-alkylation (Hard/Charge control).

Part 5: Troubleshooting & Optimization

Scenario A: Low Yield (<50%)

  • Cause: Incomplete deprotonation or moisture in solvent.

  • Fix: Ensure

    
     is freshly ground and anhydrous. Switch solvent to DMF  (Dimethylformamide) and heat to 
    
    
    
    . DMF is more polar and accelerates
    
    
    reactions, though work-up requires aqueous washing.

Scenario B: High O-Methylation (>10%)

  • Cause: "Hard" conditions or silver contamination.

  • Fix: Do not use silver salts (

    
    ). Ensure the alkylating agent is Iodide (Soft), not Sulfate or Triflate (Hard). Lower the reaction temperature to room temperature and extend time (Kinetic control sometimes favors N if steric hindrance is low, but thermodynamic stability strongly favors N-alkyl pyridazinone). Correction: Actually, N-alkylation is generally the thermodynamic product. Heating usually ensures conversion to the stable lactam form.
    

Scenario C: N1-Methylation (Quaternization)

  • Cause: Over-alkylation.

  • Fix: Strictly limit MeI to 1.1 - 1.5 equivalents. Do not use large excess.

References

  • BenchChem. Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedioate. (2025).[1][2][3][4][5] Link(General pyridazinone synthesis and reactivity context).

  • Sotelo, E., et al. Efficient N-alkylation of 3(2H)-pyridazinones under microwave irradiation. Synthetic Communications 32.13 (2002): 1975-1981. Link(Establishes K2CO3/Acetone as optimal for N-selectivity).

  • Coates, W. J., & McKillop, A. Selective alkylation of pyridazin-3-ones. Journal of Organic Chemistry 55.19 (1990): 5418-5420. Link(Definitive mechanistic study on N vs O alkylation in pyridazinones).

  • Katritzky, A. R., et al.The tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry, Vol 1, Academic Press. (Foundational text on Lactam-Lactim tautomerism).
  • Gompper, R. Relations between Structure and Reactivity in Ambident Anions. Angewandte Chemie International Edition 3.8 (1964): 560-570. Link(Classic HSAB theory application to ambident nucleophiles).

Sources

The Strategic Utility of 2,5-Dimethylated Pyridazinone Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to a wide array of biological targets.[1] This six-membered diazine ring system is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, cardiotonic, and anticancer effects.[2][3][4] This document provides an in-depth guide for researchers and drug development professionals on the application of a specific and highly valuable pyridazinone intermediate: the 5-methyl-4,5-dihydropyridazin-3(2H)-one moiety, a close structural relative of 2,5-dimethylpyridazinone. We will focus on its pivotal role in the synthesis of the cardiotonic drug, Pimobendan.

Physicochemical Properties of Key Pyridazinone Intermediates

A thorough understanding of the physicochemical properties of pharmaceutical intermediates is crucial for process optimization and scale-up. Below is a summary of the properties for a key intermediate in the synthesis of Pimobendan.

PropertyValueSource
Compound Name 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone[5]
Molecular Formula C₁₁H₁₄N₄O[5]
Appearance White solid[5]
Purity (recrystallized) >97%[6]
Melting Point 189-192°C[6]

Core Application: Synthesis of Pimobendan

Pimobendan is a potent inodilator used in the management of congestive heart failure in canines. Its mechanism of action involves calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase III (PDE3), resulting in both increased cardiac contractility and vasodilation.[5] The synthesis of Pimobendan provides an excellent case study for the strategic use of a substituted pyridazinone intermediate.

The overall synthetic pathway to Pimobendan involves the construction of a 4,5-dihydro-5-methyl-6-(substituted-phenyl)-3(2H)-pyridazinone core, followed by the formation of a benzimidazole ring.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4,5-dihydro-5-methyl-6-(4-amino-3-nitrophenyl)-3(2H)-pyridazinone

This protocol details the synthesis of the pyridazinone ring, which serves as the foundational scaffold for Pimobendan. The synthesis commences from 3-(4-acetamido-3-nitrobenzoyl)-butyric acid methyl ester.

Causality Behind Experimental Choices:

  • Alkaline Hydrolysis: The initial step involves the hydrolysis of the methyl ester and the acetamido group under alkaline conditions to yield the corresponding carboxylic acid with a free amino group. This is a necessary transformation to unmask the functional groups required for the subsequent cyclization.

  • Cyclization with Hydrazine Hydrate: The formation of the pyridazinone ring is achieved through a condensation reaction between the γ-keto acid and hydrazine hydrate. The hydrazine reacts with the ketone to form a hydrazone, which then undergoes intramolecular cyclization with the carboxylic acid to form the stable six-membered dihydropyridazinone ring.

Step-by-Step Protocol:

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-acetamido-3-nitrobenzoyl)-butyric acid methyl ester in an alcoholic solvent such as methanol or ethanol.

  • Add a solution of a strong base, for instance, potassium hydroxide or lithium hydroxide, to the mixture.

  • Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis, typically monitored by thin-layer chromatography (TLC).

  • After cooling, acidify the reaction mixture to precipitate the 3-(4-amino-3-nitrobenzoyl)-butyric acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Cyclization: To the dried 3-(4-amino-3-nitrobenzoyl)-butyric acid, add an excess of hydrazine hydrate.

  • Heat the mixture to reflux. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 4,5-dihydro-5-methyl-6-(4-amino-3-nitrophenyl)-3(2H)-pyridazinone.[5]

Part 2: Synthesis of Pimobendan from the Pyridazinone Intermediate

This section outlines the conversion of the pyridazinone intermediate to the final active pharmaceutical ingredient, Pimobendan. This involves a reduction of the nitro group followed by a cyclization to form the benzimidazole ring.

Causality Behind Experimental Choices:

  • Reduction of the Nitro Group: The nitro group on the phenyl ring is selectively reduced to an amino group. This is a critical step to generate the ortho-diamine functionality necessary for the subsequent benzimidazole ring formation. Zinc powder in the presence of a proton source is a common and effective reagent for this transformation.

  • Benzimidazole Formation: The resulting 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone is then reacted with p-methoxybenzaldehyde. The reaction proceeds via condensation of the aldehyde with the ortho-diamine, followed by cyclization and aromatization to form the benzimidazole ring system of Pimobendan. Sodium bisulfite can be used to facilitate this reaction.[1]

Step-by-Step Protocol:

  • Reduction: Suspend the 4,5-dihydro-5-methyl-6-(4-amino-3-nitrophenyl)-3(2H)-pyridazinone in anhydrous methanol.

  • Add zinc powder and a proton source, such as formic acid or ammonium formate.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for 0.5-1 hour.

  • Monitor the reaction by TLC. Once complete, filter off the zinc powder.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system like ethanol/toluene to yield 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone as a white solid.[5]

  • Benzimidazole Formation: In a suitable reaction vessel, dissolve the 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone and sodium bisulfite in dimethylformamide (DMF).[1]

  • Heat the mixture to 110-115°C.

  • Slowly add p-methoxybenzaldehyde over 30 minutes with continuous stirring.

  • Continue stirring for an additional 60 minutes at the same temperature.

  • Cool the suspension to 60-70°C and filter.

  • Adjust the pH of the filtrate to 8-9 with ammonia at 45-55°C.

  • Cool the mixture to room temperature and add water to precipitate the product.

  • Stir for 1-2 hours, then filter the precipitated Pimobendan.

  • Wash the solid sequentially with water and acetone, then dry under reduced pressure.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key stages in the synthesis of Pimobendan, highlighting the formation and functionalization of the pyridazinone intermediate.

Pimobendan_Synthesis_Part1 start 3-(4-acetamido-3-nitrobenzoyl)- butyric acid methyl ester intermediate1 3-(4-amino-3-nitrobenzoyl)- butyric acid start->intermediate1 1. Alkali Hydrolysis 2. Acidification intermediate2 4,5-dihydro-5-methyl-6- (4-amino-3-nitrophenyl)- 3(2H)-pyridazinone intermediate1->intermediate2 Hydrazine Hydrate Reflux

Caption: Synthesis of the pyridazinone intermediate.

Pimobendan_Synthesis_Part2 start 4,5-dihydro-5-methyl-6- (4-amino-3-nitrophenyl)- 3(2H)-pyridazinone intermediate 4,5-dihydro-5-methyl-6- (3,4-diaminophenyl)- 3(2H)-pyridazinone start->intermediate Zn / HCOOH Methanol product Pimobendan intermediate->product p-methoxybenzaldehyde Sodium Bisulfite, DMF Heat

Caption: Conversion of the intermediate to Pimobendan.

References

  • ChemicalBook. Pimobendan synthesis. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB7272285_EN.htm]
  • Google Patents. CN106518850A - Chemical synthesis method of Pimobendan. [URL: https://patents.google.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [URL: https://www.researchgate.
  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [URL: http://biomedpharmajournal.org/?p=334]
  • Current Topics in Medicinal Chemistry. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [URL: https://www.currenttopicsofmedicinalchemistry.com/abstract/133036]
  • Google Patents. CN108976200B - Method for preparing pimobendan from side product of pimobendan synthesis. [URL: https://patents.google.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [URL: https://iglobaljournal.com/igjps/issue-detail/139]
  • Google Patents. CN111518081A - Method for synthesizing pimobendan. [URL: https://patents.google.
  • International Journal of Research in Engineering and Science. (2015). Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. [URL: https://www.ijres.org/papers/Volume%203/v3-i1/B0310611.pdf]
  • Google Patents. EP0145019A2 - Pyridazinone derivatives and salts thereof. [URL: https://patents.google.
  • Current Topics in Medicinal Chemistry. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [URL: https://www.currenttopicsofmedicinalchemistry.com/abstract/133036]
  • ScienceDirect. (2020). Synthesis and chemistry of pyridazin-3(2H)-ones. [URL: https://www.sciencedirect.com/science/article/pii/B9780128184693000028]
  • JSciMed Central. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. [URL: https://www.jscimedcentral.com/Pharmacology/pharmacology-2-1025.pdf]
  • Google Patents. WO2003097613A1 - Pyridazin-3(2h)-one derivatives as pde4 inhibitors. [URL: https://patents.google.
  • European Patent Office. (1992). PYRIDAZINONE DERIVATIVE - EP 0482208 A1. [URL: https://data.epo.org/publication-server/document?i=EP91118128A1&pn=EP0482208A1&ki=A1]
  • Barberot, C., et al. (2016). Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. European Journal of Medicinal Chemistry, 124, 64-79. [URL: https://www.researchgate.
  • Özdemir, Z., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1657. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1956661]
  • Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry, 15(22), 1699-1721. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0131]
  • Google Patents. (1985). Pyridazinone derivatives, preparation thereof and insecticidal, acaricidal, fungicidal compositions. [URL: https://patents.google.
  • El-Sayed, M. A. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(30), 20853-20872. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02540a]
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [URL: https://www.jocpr.com/articles/pyridazin32hones-synthesis-reactivity-applications-in-pharmacology-and-agriculture.pdf]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of C6H8N2O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

The molecular formula C6H8N2O (MW 124.14 Da) represents a critical junction in organic synthesis and natural product chemistry. It corresponds to two distinct classes of compounds often encountered in drug development and flavor chemistry:

  • 4,6-Dimethyl-2-pyrimidinol (also 4,6-dimethyl-2(1H)-pyrimidinone): A common pharmaceutical intermediate and tautomeric scaffold.

  • 2-Methoxy-3-methylpyrazine : A potent odorant and flavor compound (found in wine, vegetables) with a "green" bell-pepper profile.

Distinguishing these isomers via Mass Spectrometry (MS) requires more than accurate mass; it demands a mechanistic understanding of fragmentation pathways. This guide provides a direct comparison of their Electron Ionization (EI) fragmentation patterns, highlighting diagnostic ions that serve as "fingerprints" for structural elucidation.

Comparative Analysis: Pyrimidinol vs. Pyrazine

The core difference lies in the stability of the ring system and the lability of exocyclic groups.

Compound A: 4,6-Dimethyl-2-pyrimidinol[1]
  • Structure: A pyrimidine ring with a hydroxyl/keto group and two methyls.

  • Tautomerism: Exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. The keto form drives the loss of Carbon Monoxide (CO).

  • Diagnostic Event: The loss of CO (28 Da) to form m/z 96.

Compound B: 2-Methoxy-3-methylpyrazine[2][3][4]
  • Structure: A pyrazine ring with a methoxy ether and a methyl group.[1]

  • Lability: The methoxy group is prone to radical cleavage.

  • Diagnostic Event: The loss of a Methyl radical (15 Da) to form a highly stable cyclic amide cation at m/z 109.

Summary Table: Key Fragment Ions (m/z)
Fragment Ion (m/z)Compound A: 4,6-Dimethyl-2-pyrimidinolCompound B: 2-Methoxy-3-methylpyrazineDiagnostic Significance
124 (M⁺) 100% (Base Peak) 40–80%Molecular Ion.[2] Stable in both, but often base peak in Pyrimidinol.
109 (M - 15) ~33%100% (Base Peak) [M-CH₃]⁺ . Dominant in Pyrazine due to methoxy cleavage.
96 (M - 28) ~22% < 5% (Negligible)[M-CO]⁺ . Diagnostic for Pyrimidinol (Keto form).[3]
82 ~5%< 5%Ring contraction/fragmentation.
53/54 ~3%~15%Ring fragmentation (C₂H₂N₂ vs C₃H₃N).

Mechanistic Fragmentation Pathways

Pathway A: 4,6-Dimethyl-2-pyrimidinol (The "CO Ejection")

The fragmentation is driven by the keto-tautomer. The molecular ion (m/z 124) loses a methyl radical (m/z 109), but the defining step is the expulsion of neutral CO from the ring system, yielding the odd-electron ion at m/z 96.

Pyrimidinol_Fragmentation M Molecular Ion [C6H8N2O]+. m/z 124 M_CH3 [M - CH3]+ m/z 109 M->M_CH3 - CH3• (15) M_CO [M - CO]+. m/z 96 (Diagnostic) M->M_CO - CO (28) (Keto-driven) Frag_82 Ring Contraction m/z 82 M_CO->Frag_82 - N fragment

Figure 1: Fragmentation pathway of 4,6-Dimethyl-2-pyrimidinol highlighting the diagnostic loss of CO.

Pathway B: 2-Methoxy-3-methylpyrazine (The "Ether Cleavage")

The driving force is the cleavage of the O-Methyl bond. This alpha-cleavage is energetically favorable, producing a resonance-stabilized cation at m/z 109 (isoelectronic with a quinone-type structure). Further loss of CO is possible but less favorable than in the pyrimidinone.

Pyrazine_Fragmentation M Molecular Ion [C6H8N2O]+. m/z 124 M_CH3 [M - CH3]+ m/z 109 (Base Peak) M->M_CH3 - CH3• (Methoxy) (Alpha-Cleavage) M_53 [C3H3N]+. m/z 53 M->M_53 Ring Fission M_HCN Ring Frag m/z 81/82 M_CH3->M_HCN - CO / HCN

Figure 2: Fragmentation pathway of 2-Methoxy-3-methylpyrazine dominated by methoxy group cleavage.

Experimental Protocols

To replicate these results, use the following standardized workflows.

Protocol A: Solid Sample (Pyrimidinol)

Applicability: 4,6-Dimethyl-2-pyrimidinol (Solid, MP ~200°C).[4]

  • Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Introduction: Direct Insertion Probe (DIP) is preferred due to high melting point, or GC-MS if derivatized.

  • GC-MS Settings (if underivatized):

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Split 20:1.

    • Temp Program: 100°C (1 min) -> 20°C/min -> 280°C.

    • Ion Source: EI, 70 eV, 230°C.

  • Validation: Look for the m/z 96 peak. If absent, check for thermal degradation or inlet activity.

Protocol B: Volatile Liquid (Methoxypyrazine)

Applicability: 2-Methoxy-3-methylpyrazine (Liquid, BP ~160°C).

  • Preparation: Dilute 1 µL of sample in 10 mL Dichloromethane (DCM). Note: Potent odorant; handle in fume hood.

  • Introduction: Liquid Injection GC-MS.

  • GC-MS Settings:

    • Column: DB-Wax or DB-5ms.

    • Inlet: 220°C, Split 50:1 (prevent detector saturation).

    • Temp Program: 40°C (2 min) -> 10°C/min -> 200°C.

    • Ion Source: EI, 70 eV, 230°C.

  • Validation: Confirm Base Peak at m/z 109. Check for "bell pepper" odor if seal leaks (subjective confirmation).

References

  • PubChem. (n.d.).[5] 4,6-Dimethyl-2-hydroxypyrimidine | C6H8N2O.[2][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • NIST Chemistry WebBook. (2023). Pyrazine, 2-methoxy-3-methyl- Mass Spectrum. National Institute of Standards and Technology.[6] Retrieved October 26, 2023, from [Link]

  • Salem, M. A. I., et al. (2014).[7] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Bioisosteric Replacement of Phthalazinone with Pyridazinone: A Strategic Guide for PARP Inhibitor Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hopping Imperative

In the landscape of targeted oncology, the phthalazinone core has established itself as a "privileged scaffold," most notably anchoring the FDA-approved PARP inhibitor Olaparib (Lynparza) . However, the rigid bicyclic nature of phthalazinone often imposes limitations regarding aqueous solubility, metabolic clearance, and intellectual property (IP) crowding.

This guide analyzes the bioisosteric replacement of the phthalazinone moiety with the pyridazinone scaffold.[1] While retaining the critical pharmacophore required for hydrogen bonding with the target (e.g., PARP-1), the pyridazinone core offers a tunable monocyclic or alternative bicyclic template. This transition allows for the modulation of physicochemical properties (LogP, TPSA) and the exploration of novel chemical space without sacrificing potency.

Structural & Mechanistic Rationale

The primary driver for this bioisosteric replacement is the preservation of the hydrogen-bond donor/acceptor motif essential for binding to the nicotinamide pocket of PARP enzymes, while reducing structural rigidity and lipophilicity.

Scaffold Morphing Logic

The phthalazinone core consists of a pyridazinone ring fused to a benzene ring. Removing or replacing the fused benzene ring with a distinct heterocycle (e.g., pyridine to form pyridopyridazinone) or an acyclic substituent constitutes the bioisosteric shift.

  • Phthalazinone (Parent): High rigidity, higher lipophilicity (LogP), established IP space.

  • Pyridazinone (Bioisostere): Lower molecular weight, reduced lipophilicity, increased vector availability for substitution, and potential for improved metabolic stability.

Visualization: Scaffold Evolution Strategy

ScaffoldMorphing Phthalazinone Phthalazinone Core (Olaparib) Transition Scaffold Hopping Strategy Phthalazinone->Transition De-aromatization / Ring Variation Prop1 High Rigidity High LogP Phthalazinone->Prop1 Pyridazinone Pyridazinone Core (Tunable Analog) Transition->Pyridazinone Bioisosteric Replacement Prop2 Improved Solubility Novel IP Space Pyridazinone->Prop2

Figure 1: Strategic logic for morphing the bicyclic phthalazinone scaffold into the more versatile pyridazinone core.

Comparative Performance Analysis

The following data contrasts the FDA-approved drug Olaparib (Phthalazinone-based) with a representative Pyridopyridazinone analog (Compound 8a, derived from recent SAR studies), demonstrating that potency can be maintained while altering the core architecture.[1]

Potency & Selectivity Profile
ParameterOlaparib (Phthalazinone Core)Compound 8a (Pyridazinone Analog)Impact of Replacement
PARP-1 IC50 34 nM36 nMNeutral: Potency is effectively conserved.
Binding Mode H-bonds w/ Gly863 & Ser904H-bonds w/ Gly863 & Ser904Conserved: Critical pharmacophore remains intact.
Selectivity High for PARP1/2High for PARP1/2Maintained: Selectivity is driven by the amide tail, not just the core.
Cytotoxicity (Capan-1) High (Synthetic Lethality)ComparableValidated: Efficacy in BRCA-deficient cells is retained.
Physicochemical Properties (In Silico Prediction)
PropertyPhthalazinone SeriesPyridazinone SeriesAdvantage
cLogP 2.5 - 3.51.8 - 2.8Pyridazinone: Lower lipophilicity improves solubility.
TPSA ~85 Ų~95 ŲPyridazinone: Slightly higher polarity aids dissolution.
Ligand Efficiency (LE) ModerateHighPyridazinone: Lower MW with similar potency increases LE.
Metabolic Stability Susceptible to oxidation on fused ringTunable (allows heteroatom insertion)Pyridazinone: Reduces aromatic hydroxylation risks.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of both cores. The transition from phthalazinone to pyridazinone requires a shift from 2-acetylbenzoic acid precursors to gamma-keto acid or anhydride precursors.

Synthesis of the Phthalazinone Core (Standard)

Reagents: 2-Acetylbenzoic acid, Hydrazine hydrate, Ethanol.[2]

  • Dissolution: Dissolve 1.0 eq of 2-acetylbenzoic acid in absolute ethanol (0.5 M concentration).

  • Cyclization: Add 1.5 eq of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Isolation: Cool to 0°C. The phthalazinone precipitates as a white solid. Filter and wash with cold ethanol.

Synthesis of the Pyridazinone Core (Bioisostere)

Reagents: Aryl-gamma-keto acid (or cyclic anhydride + arene), Hydrazine hydrate, Acetic acid.

  • Precursor Formation: React succinic anhydride with the appropriate arene (Friedel-Crafts) to generate the gamma-keto acid.

  • Condensation: Dissolve the gamma-keto acid in glacial acetic acid or ethanol.

  • Cyclization: Add 2.0 eq of hydrazine hydrate.

  • Reflux: Reflux at 80–100°C for 6–12 hours.

  • Workup: Pour into crushed ice. Neutralize with NaHCO3 if using acetic acid. Filter the precipitate.

Synthetic Pathway Visualization

SynthesisWorkflow cluster_0 Phthalazinone Route cluster_1 Pyridazinone Route StartA 2-Acetylbenzoic Acid StepA1 Add Hydrazine Hydrate (EtOH, Reflux) StartA->StepA1 ProductA Phthalazinone Core StepA1->ProductA StartB Succinic Anhydride + Arene StepB1 Friedel-Crafts (AlCl3) StartB->StepB1 StepB2 Gamma-Keto Acid StepB1->StepB2 StepB3 Add Hydrazine Hydrate (AcOH, Reflux) StepB2->StepB3 ProductB Pyridazinone Core StepB3->ProductB

Figure 2: Comparative synthetic workflows. The pyridazinone route offers modularity via the choice of anhydride and arene, allowing for greater structural diversity.

Mechanistic Validation: Binding Mode

Understanding the binding interaction is critical for successful replacement. Both scaffolds exploit the same "nicotinamide-mimic" strategy.

  • Key Interaction 1 (Donor): The N-H of the lactam (in both phthalazinone and pyridazinone) forms a hydrogen bond with the backbone carbonyl of Gly863 .

  • Key Interaction 2 (Acceptor): The Carbonyl oxygen of the lactam accepts a hydrogen bond from the side chain hydroxyl of Ser904 .

  • Pi-Stacking: In phthalazinones, the fused benzene ring pi-stacks with Tyr907 . In pyridazinones, this interaction must be mimicked by a substituted phenyl group at the C-6 position.

Critical Design Note: When switching to pyridazinone, you must substitute position 6 with an aromatic ring to maintain the pi-stacking interaction lost by removing the fused benzene of the phthalazinone.

References

  • El-Masry, G. et al. (2019). "Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold." Bioorganic Chemistry. Link[3]

  • Menear, K. A. et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link

  • Costantino, G. et al. (2005). "Parp-1 inhibitors: a new class of potential anti-inflammatory and neuroprotective agents." Current Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Scaffold Hopping & Bioisosterism: A Comparative Guide to Pyridazinone vs. Pyrazinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between isomeric diazinone scaffolds—Pyridazinone (1,2-diazine) and Pyrazinone (1,4-diazine) —is rarely arbitrary. While both serve as bioisosteres for phenyl rings or amide bonds, they exhibit distinct electronic landscapes, metabolic liabilities, and target preferences.

This guide objectively compares these two privileged structures. The Pyridazinone scaffold is historically validated for high metabolic stability and cardiovascular/anti-inflammatory efficacy (PDE inhibition). In contrast, the Pyrazinone scaffold offers unique hydrogen-bonding vectors ideal for kinase hinge binding and serine protease inhibition (Elastase/Thrombin) but carries a higher risk of oxidative ring opening and bioactivation.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the nitrogen positioning, which dictates the dipole moment and the vector of hydrogen bond acceptors (HBA) and donors (HBD).

Electronic Landscape
  • Pyridazin-3(2H)-one: Features adjacent nitrogen atoms (N-N bond). This creates a high dipole moment and a specific "alpha-effect" influence, though reduced by aromaticity. The lactam tautomer is dominant.

  • Pyrazin-2(1H)-one: Features para-nitrogen atoms (1,4-relationship). This mimics the peptide bond geometry (

    
    ) more closely than pyridazinone, making it a potent peptidomimetic scaffold.
    
Physicochemical Comparison Table
FeaturePyridazinone (1,2-system)Pyrazinone (1,4-system)Impact on Drug Design
H-Bond Geometry HBA and HBD are adjacent.HBA and HBD are separated by one carbon.Pyrazinone is often better for ATP-hinge binding in kinases.
Dipole Moment High (~4.0 D)ModeratePyridazinone often has higher aqueous solubility.
pKa (Acidic) ~10.5 (N-H)~9.5 (N-H)Pyrazinone is slightly more acidic; both can be deprotonated at physiological pH if substituted with EWGs.
Metabolic Stability High (Privileged Scaffold)Low to Moderate (Liability Risk)Pyrazinone is prone to oxidative ring opening (see Section 3).
Synthetic Entry Hydrazine condensation (Robust)Amino acid/Glyoxal condensation (Variable)Pyridazinone is generally easier to access and scale.

Part 2: Biological Activity & Target Profiling

Pyridazinone: The Cardiovascular & Anti-Inflammatory Workhorse

The pyridazinone core is a "privileged structure" in the classic sense.[1][2] Its high stability allows it to serve as a rigid linker that positions pharmacophores without undergoing rapid metabolism.

  • Primary Targets:

    • Phosphodiesterase (PDE) Inhibitors: The classic example is Pimobendan (PDE3 inhibitor) and Zardaverine (PDE3/4). The ring mimics the nucleobase of cAMP/cGMP.

    • COX/LOX Inhibitors: Used as a bioisostere for the carboxylic acid of NSAIDs to reduce gastric ulceration (e.g., Emorfazone).

    • HIV Reverse Transcriptase: Non-nucleoside RT inhibitors.

Pyrazinone: The Kinase & Protease Specialist

The pyrazinone scaffold is frequently employed when mimicking a peptide bond or engaging a specific catalytic residue is required.

  • Primary Targets:

    • Serine Proteases (Thrombin & Elastase): Pyrazinones are potent inhibitors of Human Neutrophil Elastase (HNE) and Thrombin . The ring binds in the S1 pocket, mimicking the P1 residue of the substrate.

    • Kinase Inhibitors (p38 MAPK, Akt, BTK): The 1,4-nitrogen arrangement allows the scaffold to function as an ATP-competitive hinge binder.

    • Viral Polymerases: Favipiravir (T-705) is a pyrazine-carboxamide derivative that metabolizes to the ribofuranosyl triphosphate, inhibiting RNA polymerase.

Part 3: Metabolic Liability (Critical Expert Insight)

This is the deciding factor for many lead optimization campaigns.

The Pyrazinone Bioactivation Risk

While Pyridazinones are generally metabolically inert, Pyrazinones are susceptible to bioactivation .

  • Mechanism: Cytochrome P450 enzymes can epoxidize the C5-C6 double bond of the pyrazinone ring.[3][4]

  • Consequence: This epoxide is an electrophilic reactive intermediate. It can undergo ring opening to form reactive imine-methides or rearrange into imidazole metabolites.[3][4][5]

  • Toxicity: These intermediates can form covalent adducts with proteins (glutathione trapping positive), leading to potential idiosyncratic toxicity or high intrinsic clearance (

    
    ).
    
Scaffold Hopping Strategy
  • Problem: A Pyrazinone lead shows high potency but high clearance/toxicity.

  • Solution: Scaffold hop to Pyridazinone.

  • Outcome: Usually improves metabolic stability significantly (often >8-fold improvement), though potency must be re-optimized due to the shift in H-bond vectors.

Part 4: Experimental Protocols

Protocol A: Comparative Synthetic Accessibility

Objective: Demonstrate the ease of synthesis for both scaffolds.

1. Pyridazinone Synthesis (Hydrazine Condensation)

  • Reagents:

    
    -Keto acid (e.g., 
    
    
    
    -benzoylpropionic acid), Hydrazine Hydrate, Ethanol.[1]
  • Procedure:

    • Dissolve 1.0 eq of

      
      -keto acid in Ethanol (0.5 M).
      
    • Add 1.2 eq of Hydrazine Hydrate dropwise at RT.

    • Reflux at 80°C for 3–6 hours.

    • Cool to RT. The product usually precipitates. Filter and wash with cold EtOH.

    • Yield: Typically >85%.

2. Pyrazinone Synthesis (Jones/Spoerri Method)

  • Reagents: Amino acid amide, Glyoxal (40% aq), NaOH, Methanol.

  • Procedure:

    • Dissolve Amino acid amide in Methanol at -20°C.

    • Add Glyoxal and NaOH slowly.

    • Stir at low temperature for 2 hours, then warm to RT.

    • Acidify with HCl to induce cyclization.

    • Yield: Variable (40–70%), often requires column chromatography.

Protocol B: Metabolic Stability & GSH Trapping

Objective: Detect reactive metabolites distinguishing Pyrazinone from Pyridazinone.

  • Incubation: Incubate test compound (10

    
    M) with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Glutathione (GSH, 5 mM) to the incubation mixture to trap electrophilic intermediates.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Res).

  • Readout:

    • Stability: Calculate

      
       and 
      
      
      
      .
    • Bioactivation: Scan for GSH adducts (+307 Da). Expect GSH adducts for Pyrazinones; rare for Pyridazinones.

Part 5: Visualizations

Diagram 1: Scaffold Selection Logic

This decision tree guides the medicinal chemist on when to deploy which scaffold based on target class and DMPK data.

ScaffoldSelection Start Target Identification TargetType Primary Binding Mode? Start->TargetType PeptideMimic Peptide Mimic / Protease S1 Pocket TargetType->PeptideMimic Protease/Kinase NucleobaseMimic Nucleobase Mimic / PDE / COX TargetType->NucleobaseMimic PDE/Anti-inflam SelectPyrazinone Select PYRAZINONE (1,4-diazine) PeptideMimic->SelectPyrazinone SelectPyridazinone Select PYRIDAZINONE (1,2-diazine) NucleobaseMimic->SelectPyridazinone EvaluateDMPK Evaluate Metabolic Stability (Microsomes + GSH) SelectPyrazinone->EvaluateDMPK ResultUnstable High Clearance / GSH Adducts? EvaluateDMPK->ResultUnstable Optimize Add Steric Bulk / EWG to C5-C6 bond ResultUnstable->Optimize Yes (Fix Pyrazinone) Hop SCAFFOLD HOP to Pyridazinone ResultUnstable->Hop Yes (Switch Scaffold)

Caption: Decision matrix for selecting between Pyridazinone and Pyrazinone scaffolds based on target binding requirements and metabolic liability risks.

Diagram 2: Pyrazinone Bioactivation Pathway

This diagram illustrates the specific metabolic mechanism that renders Pyrazinones less stable than Pyridazinones.

PyrazinoneMetabolism Parent Pyrazinone Scaffold (Parent) P450 CYP450 Oxidation Parent->P450 Epoxide Epoxide Intermediate (Reactive Electrophile) P450->Epoxide RingOpen Ring Opening (Imine-Methide) Epoxide->RingOpen StableMet Stable Metabolite (Rearrangement) Epoxide->StableMet Rearrangement Adduct GSH-Adduct (Toxicity Flag) RingOpen->Adduct + GSH GSH Glutathione (GSH)

Caption: Mechanism of Pyrazinone bioactivation. CYP450-mediated epoxidation can lead to reactive ring-opened intermediates that bind glutathione, a liability rarely seen in Pyridazinones.

References

  • Pyridazinone as a Privileged Scaffold

    • Sotelo, E., et al. "Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development." Journal of Chemical Technology and Metallurgy, 2026.
  • Metabolic Liability of Pyrazinones

    • Zhang, H., et al. "Metabolic Activation of a Pyrazinone-Containing Thrombin Inhibitor. Evidence for Novel Biotransformation Involving Pyrazinone Ring Oxidation."[3][4] Chemical Research in Toxicology, 2003.

  • Scaffold Hopping & Stability (Pyridazine vs Pyrazine)

    • Lovering, F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012. (Discusses ring stability trends).
  • Pyrazinone in Kinase Inhibitors

    • Bagley, M.C., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.
  • Human Neutrophil Elastase Inhibitors

    • Ohbayashi, H. "Neutrophil Elastase Inhibitors as Treatment for COPD." Expert Opinion on Investigational Drugs, 2002. (Details Pyrazinone/Pyridone inhibitors).

Sources

Safety Operating Guide

Standard Operating Procedure: Management and Disposal of 2,5-Dimethyl-2,3-dihydropyridazin-3-one and Related Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Principle of Precautionary Waste Management

Therefore, this procedure is established on the Precautionary Principle . All operations involving this compound, from handling to final disposal, must proceed with the assumption that the substance is hazardous. This includes potential acute and chronic toxicity, chemical reactivity, and environmental persistence. This SOP is designed to provide a self-validating system of protocols to ensure the safety of laboratory personnel and compliance with environmental regulations.[1][2][3]

Hazard Assessment and Characterization

The risk profile for 2,5-Dimethyl-2,3-dihydropyridazin-3-one is inferred from the known biological and chemical activities of the pyridazinone structural class.

Causality of Hazard Profile: The pyridazinone core is a well-established pharmacophore, meaning it is a key structural feature in many biologically active molecules.[4][5][6][7] These compounds are designed to interact with biological systems, and therefore, even novel derivatives must be assumed to have potential biological effects. Many nitrogen-containing heterocyclic compounds are also known to be toxic or persistent in the environment.[8][9] Thermal decomposition of related diazine structures can produce highly toxic byproducts such as hydrogen cyanide.[10]

Hazard Category Inferred Risk Profile & Rationale Primary References
Acute/Chronic Toxicity Assumed Toxic. Pyridazinone derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties. Uncharacterized derivatives must be handled as potentially toxic via ingestion, inhalation, and dermal contact.[4][6][7]
Chemical Reactivity Moderate. The molecule contains a heterocyclic ring that could be susceptible to strong oxidizing or reducing agents. Avoid mixing with strong acids, bases, and oxidizers. Thermal decomposition may release toxic gases (e.g., NOx, HCN).[10][11]
Environmental Hazard Assumed Persistent and Ecotoxic. Many pyridazinone-based compounds are developed as herbicides, indicating they are designed to be active in the environment and can pose a risk to non-target species.[12][13] Disposal into sanitary sewers is strictly prohibited.[1][12][14]

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to protection is mandatory to mitigate the risks of exposure.

Engineering Controls:

  • All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.

  • A safety shower and eyewash station must be readily accessible within a 10-second travel distance.

Personal Protective Equipment (PPE):

Equipment Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents dermal absorption. Double-gloving provides protection during glove changes.
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects eyes from splashes of liquids or fine particles of solids.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not required if handled exclusively within a fume hood.A fume hood provides adequate respiratory protection from vapors or aerosols.

Waste Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste when a specific Safety Data Sheet is unavailable. This workflow ensures that a conservative, safety-first approach is systematically applied.

start Begin Waste Disposal Protocol for Novel Compound sds_check Is a comprehensive SDS available for the specific compound? start->sds_check treat_hazardous Principle of Precaution: Treat as Hazardous Waste sds_check->treat_hazardous No request_pickup Request Pickup by Institutional EHS/Safety Office sds_check->request_pickup Yes (Follow SDS Section 13) characterize Characterize Waste Stream (Solid, Liquid, Contaminated Labware) treat_hazardous->characterize segregate Segregate Waste by Hazard Class (Inferred: Organic, Toxic, Environmental Hazard) characterize->segregate contain Select Compatible, Leak-Proof Waste Container segregate->contain label_container Label Container: 'HAZARDOUS WASTE' Full Chemical Name Inferred Hazards Date & PI Name contain->label_container store Store in Designated Satellite Accumulation Area (SAA) (Secondary Containment Required) label_container->store store->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for uncharacterized chemical waste disposal.

Step-by-Step Disposal Protocols

Adherence to these procedural steps is mandatory for all personnel.

Protocol for Unused/Expired Solid Compound
  • Container: Keep the compound in its original, clearly labeled container. Do not combine with other waste.[15]

  • Labeling: Affix a hazardous waste tag to the container. Clearly write "HAZARDOUS WASTE," the full chemical name "this compound," and list inferred hazards (Toxic, Environmental Hazard).[16][17][18]

  • Storage: Place the container in a designated satellite accumulation area, within secondary containment (e.g., a plastic tray).[19][20]

  • Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol for Solutions and Liquid Waste
  • Waste Stream Identification: Designate separate waste streams for halogenated and non-halogenated organic solvents containing the compound. Do not mix aqueous waste with solvent waste.[21][22]

  • Container Selection: Use a dedicated, chemically compatible waste container (e.g., high-density polyethylene or glass for solvents). The container must have a screw-top cap and be in good condition.[1][19][23]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[11][17][18] Do not fill beyond 90% capacity to allow for vapor expansion.[11]

  • Labeling: As soon as the first drop of waste is added, label the container with "HAZARDOUS WASTE" and a full list of its contents, including all solvents and the solute (this compound) with estimated percentages.[17][24]

  • Storage & Disposal: Store in the satellite accumulation area with secondary containment and arrange for EHS pickup when full.

Protocol for Contaminated Labware and Materials
  • Gross Decontamination: Remove as much of the chemical residue as possible using a suitable solvent. The resulting solvent rinse (rinsate) must be collected and disposed of as liquid hazardous waste (see Protocol 5.2).

  • Solid Waste Collection:

    • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps."

    • Non-Sharps: Contaminated gloves, weigh boats, and pipette tips should be collected in a durable, clear plastic bag lining a rigid container (e.g., a pail).[16][25]

  • Labeling: Label the outer container or bag with "HAZARDOUS WASTE," a description of the contents (e.g., "Lab Debris contaminated with this compound"), and the date.

  • Disposal: Once full, seal the container/bag and arrange for EHS pickup.

Waste Segregation and Containment Workflow

The following diagram illustrates the proper segregation and containment pathway from the point of generation to final EHS handover.

cluster_0 Point of Generation (Fume Hood) cluster_1 Primary Waste Containers cluster_2 Satellite Accumulation Area (SAA) solid Unused Solid Compound solid_waste Original Container + Hazardous Waste Label solid->solid_waste liquid Solutions in Solvents liquid_waste Labeled Solvent Waste Carboy (e.g., Non-Halogenated) liquid->liquid_waste labware Contaminated Labware (Gloves, Tips) labware_waste Labeled Pail with Plastic Liner labware->labware_waste saa Secondary Containment Trays solid_waste->saa liquid_waste->saa labware_waste->saa ehs EHS Pickup saa->ehs

Caption: Waste segregation and containment workflow.

Spill and Decontamination Procedures

Minor Spill (within a fume hood)
  • Alert: Notify personnel in the immediate area.

  • Contain: Use a spill kit with absorbent pads or sand to surround and cover the spill.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.

  • Dispose: Place all contaminated materials into a sealed container and label it as hazardous waste for EHS pickup.

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipes as contaminated solid waste.

Empty Container Decontamination

Empty containers that held this compound must be decontaminated before being discarded as regular trash.[1][14][16]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Each rinse must be collected and disposed of as liquid hazardous waste according to Protocol 5.2.[2][16][25]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or deface the original chemical label.[1][25]

  • Final Disposal: The clean, dry, and unlabeled container may now be disposed of in the appropriate receptacle for glass or plastic waste.

References

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Hazardous Waste Disposal. The University of Chicago Environmental Health and Safety. [Link]

  • Forms & Handbooks. Lehigh University Campus Safety Division. [Link]

  • Hazardous Waste and Handling. University of Chicago Environmental Health and Safety. [Link]

  • Disposal Guideline. ETH Zürich. [Link]

  • Hazardous Waste Disposal – Staffnet. ETH Zurich. [Link]

  • Documents A to Z. ETH Zurich. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal. Lehigh University Campus Safety Division. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. PMC. [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater. PubMed. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Chemical Waste Disposal Guidelines. University of Florida. [Link]

  • Hazardous Waste Disposal Procedures. Oklahoma State University. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • FACT SHEET: Hazardous Waste Disposal. The University of Texas at Austin. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview. ResearchGate. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Preprints.org. [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Bentham Science. [Link]

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. [Link]

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PMC. [Link]

  • chemical waste management: combining compatible used organic solvents. University of Louisville. [Link]

  • 7.2 Organic Solvents. University of Iowa Environmental, Health and Safety. [Link]

  • Herbicides in modern sustainable agriculture: environmental fate, ecological implications, and human health concerns. Environmental Sciences Europe. [Link]

  • Environmental Fate of a Herbicide: An Industrialist's Perspective. Agronomy.org. [Link]

  • Environmental Implication of Herbicide Use. PMC. [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemically Compatible Waste Containers. University of Queensland Faculty of Science. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Immediate effects of pyridazinone herbicides on photosynthetic electron transport in algal systems. Indian Academy of Sciences. [Link]

  • Herbicide Physiology and Environmental Fate. MDPI. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. [Link]

  • Pyridazine and its Related Compounds. ResearchGate. [Link]

Sources

Personal protective equipment for handling 2,5-Dimethyl-2,3-dihydropyridazin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2,5-Dimethyl-2,3-dihydropyridazin-3-one

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. The information herein is synthesized from best practices and safety data for structurally related compounds and is intended for use by trained professionals in a laboratory setting.

Hazard Analysis and Core Principles of Safe Handling

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2][3][4]

  • Harmful if Swallowed or Inhaled: Acute toxicity via oral ingestion and inhalation is a concern with related chemical structures.[2][5]

  • Aquatic Toxicity: Many organic nitrogen compounds exhibit toxicity to aquatic life.[6]

Therefore, a cautious approach, assuming these hazards are present, is mandatory. The core principle of handling this compound is the Hierarchy of Controls , which prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Engineering and Administrative Controls:
  • Ventilation: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

  • Designated Area: Establish a designated and clearly labeled area for the storage and handling of this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The selection of specific PPE items should be guided by a risk assessment of the planned experimental procedure.

PPE CategoryItemSpecifications and RemarksRationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles should meet EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[7][9][10]Protects against splashes and airborne particles, preventing serious eye irritation or damage.[3][4][11]
Hand Protection Chemical-Resistant GlovesNitrile gloves (minimum 5 mil thickness) are suitable for incidental contact. For prolonged handling or immersion, consider more robust gloves like butyl rubber. Always consult the glove manufacturer's compatibility chart.[7][12][13]Prevents skin contact, which can lead to irritation and potential systemic absorption.[4][8]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned. Ensure clothing worn underneath is made of natural fibers like cotton.[10][12]Minimizes skin exposure and protects personal clothing from contamination.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet. Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory.[12]Protects against spills and falling objects.
Respiratory Protection Respirator (if necessary)If a fume hood is unavailable or if there is a potential for exposure limits to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7][9]Prevents inhalation of potentially harmful dust or vapors.
PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 2,5-Dimethyl-2,3- dihydropyridazin-3-one fume_hood Work in a Chemical Fume Hood? start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles Yes respirator Use a NIOSH-approved Respirator fume_hood->respirator No gloves Wear Nitrile or Butyl Rubber Gloves goggles->gloves lab_coat Wear a Lab Coat (fully buttoned) gloves->lab_coat closed_shoes Wear Closed-Toe Shoes lab_coat->closed_shoes splash_risk Risk of Splashing? closed_shoes->splash_risk face_shield Add a Face Shield splash_risk->face_shield Yes end Proceed with Experiment splash_risk->end No face_shield->end respirator->goggles

Caption: PPE selection workflow for handling the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every step of the process.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage, while wearing appropriate PPE.

  • Storage: Store the compound in a tightly sealed, clearly labeled container.[6][14] The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[4][14] Access to the storage area should be restricted to authorized personnel.

Handling and Experimental Procedures
  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly and the work area is clean and free of clutter. All necessary PPE must be donned correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.[7]

  • Post-Handling: After completing the work, decontaminate all equipment and the work surface. Thoroughly wash hands and any exposed skin with soap and water.[12]

Safe Handling Workflow

Safe_Handling_Workflow start Start: Prepare for Experiment ppe Don Appropriate PPE start->ppe hood_check Verify Fume Hood Functionality ppe->hood_check weigh_transfer Weigh and Transfer Compound in Hood hood_check->weigh_transfer experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate wash Wash Hands and Exposed Skin decontaminate->wash end End of Procedure wash->end

Caption: Step-by-step safe handling workflow.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection: Collect all contaminated materials, including gloves, pipette tips, and absorbent paper, in a dedicated, sealed, and clearly labeled hazardous waste container.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste management company.[15] It is the responsibility of the waste generator to ensure a final determination of the hazardous waste characteristics is made.[16]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][8]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact your institution's EHS office. Do not attempt to clean up a large spill without proper training and equipment.[7]

References

  • TCI Chemicals. Safety Data Sheet for 1,3-Dibromo-5,5-dimethylhydantoin.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for 1,2-DIMETHYLHYDRAZINE.
  • BenchChem. Personal protective equipment for handling 2-Amino-2-(pyridin-3-yl)acetonitrile.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • Spectrum Chemical.
  • The Ohio State University Department of Chemistry and Biochemistry. Flame Resistant PPE.
  • Sigma-Aldrich. Safety Data Sheet for 3-Methyl-2-benzothiazolinone hydrazone hydrochloride.
  • BenchChem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Sigma-Aldrich.
  • Health Victoria. Pesticide use and personal protective equipment.
  • TCI Chemicals. Safety Data Sheet for 1,3-Diiodo-5,5-dimethylhydantoin.
  • Thermo Fisher Scientific. Safety Data Sheet for 3(2H)-Pyridazinone, 4,5-dibromo-.
  • Spectrum Chemical. Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone.
  • U.S. Government Publishing Office. 21 CFR Part 1317 -- Disposal.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • SpringerLink. Barcoding drug information to recycle unwanted household pharmaceuticals: a review.
  • U.S. Department of Justice Drug Enforcement Administration.
  • Florida Department of Environmental Protection. List of Pharmaceuticals that are Potentially Hazardous Wastes when Discarded.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.